N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxamide is a synthetic indazole carboxamide derivative characterized by a methoxyphenylmethyl substituent at the indazole nitrogen. The methoxy group (-OCH₃) at the para position of the benzyl moiety confers distinct electronic and steric properties, influencing solubility, metabolic stability, and receptor interactions.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)10-17-16(20)15-13-4-2-3-5-14(13)18-19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCNLRFMVUGFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide typically involves the reaction of 1H-indazole-3-carboxylic acid with 4-methoxybenzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at the indazole nitrogen or the carboxamide side chain. Below is a comparative analysis:
Table 1: Substituent Comparison
Key Observations:
- Methoxy vs. However, methoxy may improve blood-brain barrier penetration due to moderate lipophilicity.
- Carboxamide Side Chains: Adamantane (FUB-AKB48 ) and amino-oxobutanamide (AB-FUBINACA ) substituents introduce steric bulk or hydrogen-bonding capacity, critical for cannabinoid receptor subtype selectivity. The target compound lacks such modifications, suggesting divergent pharmacological targets.
- Sulfamoyl vs. Methoxy : N-(4-Sulfamoylphenyl)-1H-indazole-3-carboxamide exhibits higher polarity due to the sulfamoyl group (-SO₂NH₂), likely reducing CNS activity but improving aqueous solubility.
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability : Fluorinated analogs (e.g., FUB-AKB48 ) resist oxidative metabolism due to C-F bond strength, whereas the methoxy group in the target compound may undergo demethylation, shortening half-life .
- Solubility : The sulfamoyl analog has a calculated LogP of ~1.2 (lower than the target compound’s estimated ~2.8), indicating better solubility but reduced membrane permeability.
Receptor Binding and Activity
- Synthetic Cannabinoid Analogs: AB-FUBINACA and FUB-AKB48 are potent CB1/CB2 agonists, with EC₅₀ values in the nanomolar range. The 4-fluorobenzyl group and adamantane side chain are critical for high-affinity binding. The target compound’s methoxy group may shift selectivity toward non-cannabinoid targets.
- Electron-Donating Effects : Methoxy’s +M effect could enhance π-π stacking in aromatic receptor pockets, differing from sulfamoyl’s -I effect, which may disrupt such interactions .
Biological Activity
N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and its interactions with various biological macromolecules. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors. This binding modulates their activity, leading to various physiological effects:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Receptor Interaction : It can also interact with cellular receptors, influencing signal transduction pathways associated with cell proliferation and survival .
1. Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. By inhibiting specific enzymes linked to inflammation, it may reduce the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammatory responses in various models.
2. Antitumor Activity
The compound has shown promising antitumor activity in several studies. For instance:
- In vitro Studies : It demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential use in cancer therapy .
- In vivo Models : In animal models, this compound has been shown to inhibit tumor growth effectively. Specific IC50 values for different cancer types indicate its potency as a therapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | IC50 Values (nM) | Reference |
|---|---|---|---|
| Anti-inflammatory | Moderate | Not specified | |
| Antitumor (e.g., HCT116) | High | 0.64 μM | |
| Enzyme inhibition | Significant | Varies by target |
Case Study: Antitumor Efficacy
A notable study evaluated the antitumor efficacy of this compound against HCT116 colon cancer cells. The results indicated a strong inhibitory effect on cell proliferation, with an IC50 value of approximately 0.64 μM. This suggests that the compound could be a candidate for further development as a therapeutic agent in colorectal cancer treatment .
Q & A
Q. How can metabolic instability be addressed during drug development?
- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., demethylation of the methoxy group). Introduce deuterium or fluorine atoms at labile positions to enhance metabolic stability. Validate with LC-MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
